molecular formula C21H23NO4 B3031040 Fmoc-4-amino-3,3-dimethyl-butyric acid CAS No. 1310680-27-3

Fmoc-4-amino-3,3-dimethyl-butyric acid

Cat. No. B3031040
CAS RN: 1310680-27-3
M. Wt: 353.4
InChI Key: UWRAFLVCVDLIMQ-UHFFFAOYSA-N
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Description

Fmoc-4-amino-3,3-dimethyl-butyric acid is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.42 . It is a white solid that is typically stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for Fmoc-4-amino-3,3-dimethyl-butyric acid is 1S/C21H23NO4/c1-21(2,11-19(23)24)13-22-20(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Fmoc-4-amino-3,3-dimethyl-butyric acid is a white solid with a molecular weight of 353.42 . It is typically stored at temperatures between 0-8°C .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Peptide Chemistry

Fmoc-ADMB is commonly employed in solid-phase peptide synthesis (SPPS). As an Fmoc-protected amino acid, it serves as a building block for constructing peptides. During SPPS, Fmoc-ADMB is attached to a solid support, and subsequent amino acids are added sequentially to create custom peptides. Its stability during deprotection steps and compatibility with other Fmoc-protected amino acids make it valuable in peptide chemistry .

Hydrogel Formation and Antibacterial Properties

Researchers have developed an amino acid-based hydrogel using Fmoc-ADMB. This hydrogel exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The self-assembled hydrogel, composed of twisted nanobelts, targets bacterial cell membranes, leading to cytoplasmic leakage and cell death. It also induces bacterial agglomeration. This work highlights the potential of amino acid-based hydrogels as effective antibacterial materials in biomedical applications .

Mechanism of Action

The mechanism of action for Fmoc-4-amino-3,3-dimethyl-butyric acid is not specified in the sources I found. It’s important to note that the mechanism of action would largely depend on the context in which this compound is used, such as in the synthesis of specific peptides .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,11-19(23)24)13-22-20(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRAFLVCVDLIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141908
Record name Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-amino-3,3-dimethyl-butyric acid

CAS RN

1310680-27-3
Record name Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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